

Application Notes and Protocols for the Synthesis and Purification of APD791 (Temanogrel)

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Compound of Interest

Compound Name: *Temanogrel*

Cat. No.: *B1682741*

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Introduction

APD791, also known as **Temanogrel**, is a potent and selective inverse agonist of the 5-hydroxytryptamine 2A (5-HT_{2A}) receptor.^{[1][2][3]} Its mechanism of action involves the inhibition of serotonin-mediated platelet aggregation and vasoconstriction, making it a valuable tool for research in thrombosis, cardiovascular diseases, and other conditions where the 5-HT_{2A} receptor plays a significant role.^{[1][4]} These application notes provide detailed protocols for the chemical synthesis and purification of APD791 for research purposes, along with relevant data and diagrams to guide the process.

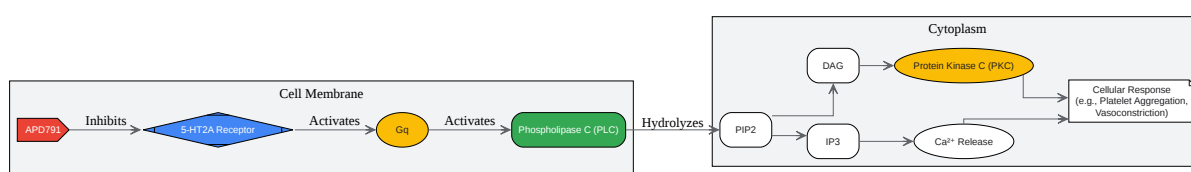
Chemical Information

Compound Name	Synonyms	Chemical Formula	Molecular Weight	CAS Number
APD791	Temanogrel	C ₂₄ H ₂₈ N ₄ O ₄	436.5 g/mol	887936-68-7

Signaling Pathway of APD791

APD791 exerts its effects by acting as an inverse agonist on the 5-HT_{2A} receptor, which is a G protein-coupled receptor (GPCR). The 5-HT_{2A} receptor is primarily coupled to the Gα_q

signaling pathway. Upon activation by an agonist, the receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). As an inverse agonist, APD791 reduces the constitutive activity of this pathway.



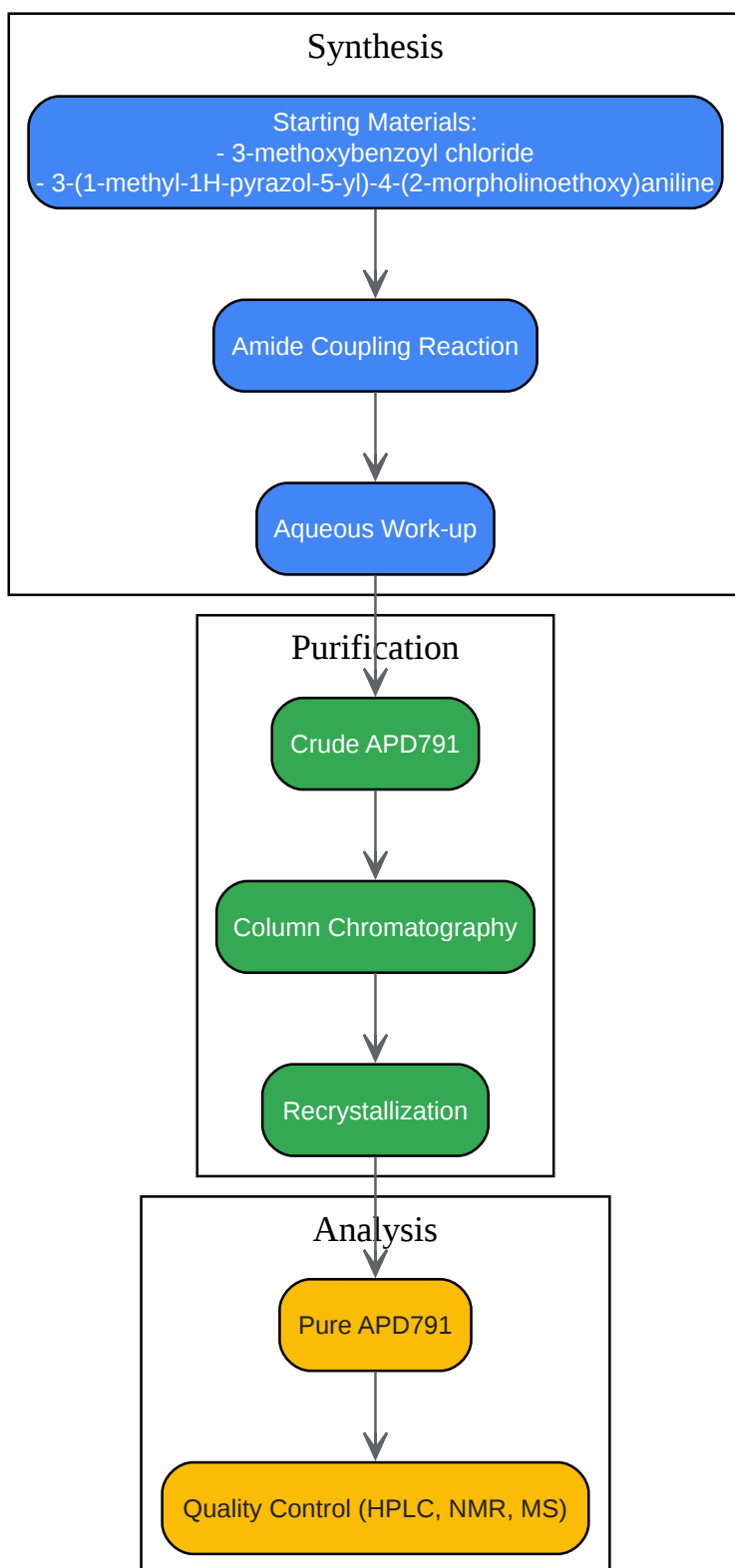
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Caption: Signaling pathway of the 5-HT_{2A} receptor and the inhibitory action of APD791.

Synthesis of APD791

The synthesis of APD791 involves a multi-step process culminating in an amide coupling reaction. The following protocol is based on established synthetic routes for phenyl-pyrazole compounds and information derived from the key literature.

Experimental Workflow for APD791 Synthesis



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Caption: General workflow for the synthesis, purification, and analysis of APD791.

Materials and Reagents

- 3-methoxybenzoyl chloride
- 3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)aniline
- Triethylamine (TEA) or other suitable base
- Dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol mixtures)
- Solvents for recrystallization (e.g., ethanol, isopropanol)

Synthesis Protocol

- Amide Coupling:
 - Dissolve 3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)aniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the mixture to 0 °C in an ice bath.
 - Slowly add a solution of 3-methoxybenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.
 - Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

- Work-up:
 - Quench the reaction by adding saturated aqueous NaHCO_3 solution.
 - Separate the organic layer.
 - Wash the organic layer sequentially with water and brine.
 - Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude APD791.

Purification Protocol

- Column Chromatography:
 - Purify the crude product by flash column chromatography on silica gel.
 - Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to isolate the desired product.
 - Combine the fractions containing the pure product as determined by TLC analysis.
 - Concentrate the combined fractions under reduced pressure.
- Recrystallization:
 - For further purification, recrystallize the product from a suitable solvent such as ethanol or isopropanol.
 - Dissolve the compound in a minimal amount of hot solvent and allow it to cool slowly to room temperature, then in a refrigerator to induce crystallization.
 - Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

The following table summarizes typical analytical data for synthesized APD791.

Analysis	Expected Result
Appearance	White to off-white solid
¹ H NMR	Spectrum consistent with the structure of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide
Mass Spectrometry (ESI+)	m/z: 437.2 [M+H] ⁺
Purity (HPLC)	>98%

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the synthesis and purification of APD791 for research applications. By following these procedures, researchers can obtain high-purity APD791 to investigate its pharmacological effects and potential therapeutic applications. Adherence to standard laboratory safety practices is essential when performing these chemical syntheses.

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